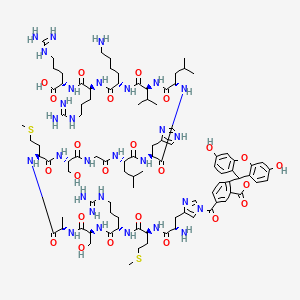
SiR-PEG3-TCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SiR-PEG3-TCO involves several steps:
Synthesis of Silicon Rhodamine: The silicon rhodamine dye is synthesized through a series of organic reactions, including the formation of the xanthene core and subsequent functionalization with silicon-containing groups.
Attachment of Polyethylene Glycol: The polyethylene glycol linker is attached to the silicon rhodamine dye through esterification or amidation reactions, enhancing the solubility and biocompatibility of the compound.
Introduction of Trans-Cyclooctene: The trans-cyclooctene group is introduced via a click chemistry reaction, typically involving the reaction of an alkyne-functionalized silicon rhodamine-PEG intermediate with a trans-cyclooctene azide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Large-Scale Organic Synthesis: Scaling up the synthesis of silicon rhodamine and its intermediates.
Purification: Utilizing techniques such as column chromatography and recrystallization to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and reproducibility
Analyse Chemischer Reaktionen
Types of Reactions
SiR-PEG3-TCO undergoes several types of chemical reactions:
Click Chemistry: The trans-cyclooctene group reacts rapidly and selectively with tetrazine groups in an inverse electron-demand Diels-Alder reaction, forming stable covalent bonds
Fluorescence Quenching and Activation: The silicon rhodamine dye can undergo fluorescence quenching and activation depending on its environment and interactions with other molecules
Common Reagents and Conditions
Tetrazine Reagents: Used in click chemistry reactions with the trans-cyclooctene group.
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile, are commonly used in the synthesis and reactions of this compound
Major Products
Wissenschaftliche Forschungsanwendungen
SiR-PEG3-TCO has a wide range of applications in scientific research:
Biological Imaging: Used as a fluorescent probe for imaging live cells and tissues due to its near-infrared fluorescence properties
Protein Labeling: Enables specific labeling of proteins and other biomolecules through click chemistry reactions
Drug Delivery: Utilized in the development of targeted drug delivery systems, allowing for precise delivery and release of therapeutic agents
Material Science: Applied in the creation of advanced materials with specific fluorescent properties for various applications
Wirkmechanismus
The mechanism of action of SiR-PEG3-TCO involves:
Vergleich Mit ähnlichen Verbindungen
SiR-PEG3-TCO can be compared with other similar compounds:
SiR-PEG4-Alkyne: Another silicon rhodamine derivative with a polyethylene glycol linker and an alkyne group, used in click chemistry reactions
Methyltetrazine-PEG4-SS-PEG4-Methyltetrazine: A compound with similar click chemistry properties but different functional groups and applications
Conclusion
This compound is a versatile compound with significant applications in biological imaging, protein labeling, drug delivery, and material science. Its unique combination of silicon rhodamine, polyethylene glycol, and trans-cyclooctene makes it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C44H58N4O8Si |
|---|---|
Molekulargewicht |
799.0 g/mol |
IUPAC-Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C44H58N4O8Si/c1-47(2)32-15-18-36-39(29-32)57(5,6)40-30-33(48(3)4)16-19-37(40)44(36)38-28-31(14-17-35(38)42(50)56-44)41(49)45-20-22-52-24-26-54-27-25-53-23-21-46-43(51)55-34-12-10-8-7-9-11-13-34/h7-8,14-19,28-30,34H,9-13,20-27H2,1-6H3,(H,45,49)(H,46,51)/b8-7+ |
InChI-Schlüssel |
ASYAHYYZMXOOKT-BQYQJAHWSA-N |
Isomerische SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCNC(=O)OC6CCC/C=C/CC6)C(=O)O3 |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCNC(=O)OC6CCCC=CCC6)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)
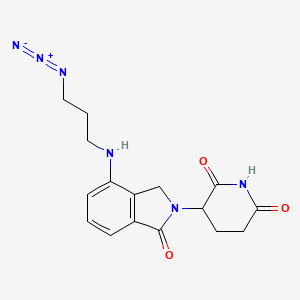
![(1S,3aR,6aS)-(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1R)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydrocyclopenta[c]pyrrole-1-carboxamide-d4](/img/structure/B12381650.png)
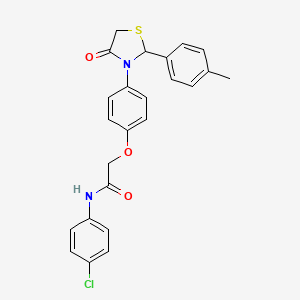
![N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide](/img/structure/B12381653.png)
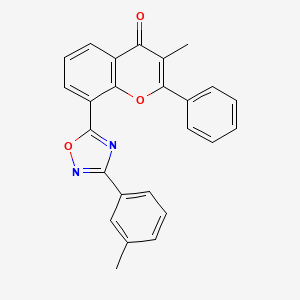


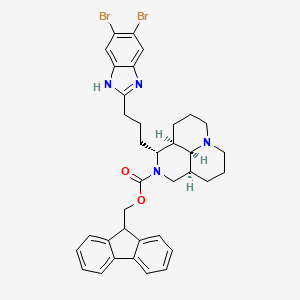
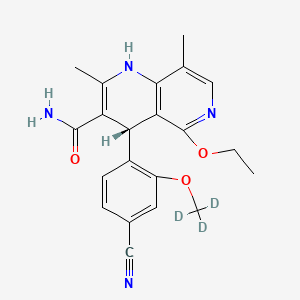
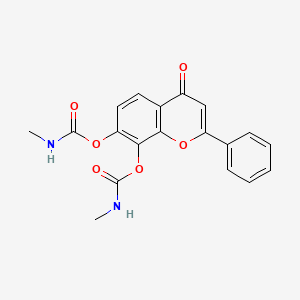
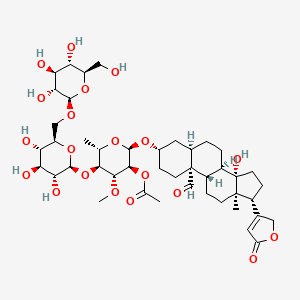
![9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide](/img/structure/B12381696.png)
